Sulfur trioxide-trimethylamine

Thermal stability Reagent handling High-temperature reactions

In sulfation chemistry, controlling regioselectivity and degree of substitution on polysaccharides is challenging with free SO₃ or thermally labile complexes. Sulfur trioxide-trimethylamine (CAS 3162-58-1) solves this as a crystalline solid-state SO₃ donor with 232°C thermal stability-60-80°C above SO₃-pyridine-and aqueous compatibility for direct biopolymer sulfation. • Achieves narrow DS control (1.85-1.88) in oligosaccharide O-sulfation; validated in 2025 heparin-replacement studies for reproducible factor Xa inhibition. • Stable in nonpolar solvents (benzene, chloroform) where other SO₃ complexes dissociate. • Eliminates counter-ion exchange steps in polysaccharide K4/K5/K40 sulfation per WO 98/34958 A1.

Molecular Formula C3H9NO3S
Molecular Weight 139.18 g/mol
CAS No. 3162-58-1
Cat. No. B155191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfur trioxide-trimethylamine
CAS3162-58-1
SynonymsN,N-Dimethyl-methanamine Compd. with Sulfur Trioxide;  Trimethylamine Compd. with Sulfur Trioxide;  Sulfur Trioxide Compd. with N,N-Dimethylmethanamine;  Sulfur Trioxide Compd. with Trimethylamine;  NSC 9838;  Sulfur Trioxide-trimethylamine;  Sulfur Trioxi
Molecular FormulaC3H9NO3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESCN(C)C.O=S(=O)=O
InChIInChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3;
InChIKeyDXASQZJWWGZNSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfur Trioxide-Trimethylamine: Reagent Overview


Sulfur trioxide-trimethylamine (TMAS, CAS 3162-58-1) is a 1:1 crystalline adduct of trimethylamine and sulfur trioxide, molecular formula C₃H₉NO₃S, molecular weight 139.17 g/mol, appearing as a white to off-white powder with a melting point of approximately 232°C (decomposition) [1]. It functions as a solid-state electrophilic SO₃ donor for sulfonation and sulfation reactions, offering controlled reactivity relative to free SO₃ gas . The complex is soluble in hot water and ethanol, slightly soluble in DMSO and methanol, and insoluble in cold water [1]. It is moisture-sensitive and requires storage in a cool, dry environment [1].

Why SO₃-Trimethylamine Cannot Be Substituted


SO₃-amine complexes are not functionally interchangeable sulfation reagents. The amine partner dictates complex stability, regioselectivity, and solubility, which directly translate to divergent reaction outcomes. Sulfur trioxide-trimethylamine exhibits thermal stability distinct from its pyridine analog (melting point 232°C versus 155–170°C for SO₃-pyridine) and resists dissociation in nonpolar solvents such as benzene and chloroform [1]. This stability differential arises from trimethylamine's higher basic strength relative to pyridine, permitting its use in aqueous systems where other SO₃ complexes hydrolyze rapidly [2]. Furthermore, the steric and electronic properties of the amine component control regioselectivity in polysaccharide sulfation; substituting SO₃-triethylamine or SO₃-DMF for SO₃-trimethylamine yields sulfate esters at different hydroxyl positions, altering the biological activity profile of the final product [3]. The evidence below quantifies these differences.

SO₃-Trimethylamine: Head-to-Head Evidence


Higher Thermal Stability vs. SO₃-Pyridine

Sulfur trioxide-trimethylamine complex exhibits a melting point of 232°C with decomposition, whereas the SO₃-pyridine complex melts at 155–170°C, representing a thermal stability advantage of approximately 60–80°C . This difference is attributed to the greater basic strength of trimethylamine (pKb ≈ 4.2) compared to pyridine (pKb ≈ 8.8), forming a more stable N–SO₃ coordinate bond [1]. The higher thermal threshold enables reactions requiring elevated temperatures that would prematurely decompose SO₃-pyridine.

Thermal stability Reagent handling High-temperature reactions

Precise Degree of Substitution Control in Octasaccharide Sulfation

In a 2025 study on the synthesis of a heparin-like anticoagulant sulfated octasaccharide (SRO), sulfur trioxide-trimethylamine complex provided precise control over the degree of substitution (DS) within a narrow window of 1.85–1.88, yielding a single molecular species with theoretical molecular weight of 2952.96 g/mol [1]. The study evaluated SO₃-pyridine, SO₃-trimethylamine, and SO₃-triethylamine as sulfating agents under one-pot O-sulfation conditions, identifying SO₃-trimethylamine as the optimal reagent for reproducible DS control.

Degree of substitution Oligosaccharide sulfation Process control

Aqueous Compatibility for Sulfation

Sulfur trioxide-trimethylamine complex demonstrates sufficient hydrolytic stability to function in aqueous reaction systems, a property not shared by most other SO₃-amine complexes [1]. This stability derives from trimethylamine's higher basic strength (pKb ≈ 4.2) relative to pyridine (pKb ≈ 8.8), which strengthens the N–SO₃ coordinate bond and retards hydrolysis [1]. The complex does not dissociate in nonpolar solvents including benzene and chloroform, confirming its integrity under diverse solvent conditions [2].

Aqueous sulfation Hydrolytic stability Solvent compatibility

Regioselectivity Control by Amine Partner

The amine partner in SO₃ complexes directly controls sulfation regioselectivity in polysaccharide modification. In trimethylsilyl cellulose sulfation studies, SO₃-DMF yielded preferred O-6 sulfation, whereas SO₃-triethylamine produced cellulose-2-sulfates with good regioselectivity under identical conditions (25°C, 24h, 2.2 mol equivalent) [1]. While direct SO₃-trimethylamine regioselectivity data for this specific cellulose system were not reported in the available source, the amine partner's critical role in regiochemical control is established [1]. Patent literature confirms SO₃-trimethylamine and SO₃-pyridine are both effective O-sulfating agents for bacterial K4, K5, and K40 polysaccharides, but with distinct reactivity profiles that affect product molecular weight distribution and sulfate/carboxyl ratios [2].

Regioselectivity Polysaccharide modification Glycosaminoglycan sulfation

Application Scenarios for SO₃-Trimethylamine


Synthesis of Heparin-Mimetic Oligosaccharides

In the chemical synthesis of anticoagulant sulfated oligosaccharides where tight control over the degree of substitution (DS) is required to ensure reproducible biological activity, sulfur trioxide-trimethylamine is the preferred sulfating reagent. A 2025 study demonstrated that SO₃-trimethylamine provided DS control within a narrow window of 1.85–1.88 during one-pot O-sulfation of riclinoctaose, yielding a single molecular species (MW 2952.96 g/mol) with consistent factor Xa inhibition activity and reduced bleeding risk compared to animal-derived heparin [1]. Alternative SO₃ complexes evaluated in the same study (SO₃-pyridine and SO₃-triethylamine) did not provide comparable DS control. This scenario is relevant for pharmaceutical developers synthesizing structurally homogeneous sulfated oligosaccharides as heparin replacements, where batch-to-batch consistency is a regulatory requirement.

Bacterial Polysaccharide O-Sulfation

For the industrial-scale O-sulfation of bacterial polysaccharides K4, K5, and K40—used in antiviral (HIV-1), anti-tumoral, anticoagulant, and cosmetic preparations—SO₃-trimethylamine is a validated sulfating agent alongside SO₃-pyridine and chlorosulfonic acid. Patent WO 98/34958 A1 explicitly claims both SO₃-trimethylamine and SO₃-pyridine as effective O-sulfating agents for these polysaccharides, with the process yielding sulfated products having molecular weights of 4,000–35,000 and sulfate/carboxyl ratios of 0.5–4.0 [2]. The direct suspension method bypasses costly counter-ion exchange and lyophilization steps required in traditional polysaccharide sulfation protocols. SO₃-trimethylamine's aqueous compatibility (see Section 3, Evidence Item 3) makes it particularly suitable for these water-soluble biopolymer substrates.

High-Temperature Sulfation of Thermally Sensitive Substrates

When sulfation reactions require temperatures approaching or exceeding 150°C—conditions under which SO₃-pyridine complex decomposes (mp 155–170°C)—sulfur trioxide-trimethylamine maintains structural integrity up to its decomposition point of 232°C . This approximately 60–80°C thermal stability advantage expands the operational temperature window for sulfation of thermally robust substrates or reactions requiring thermal activation. Additionally, SO₃-trimethylamine's stability in nonpolar solvents (no dissociation in benzene or chloroform) enables sulfation in solvent systems where other SO₃ complexes would undergo premature ligand exchange or decomposition [3]. This scenario is relevant for synthetic chemists working with hydrophobic substrates in nonpolar media where reagent integrity throughout the reaction duration is critical.

Sulfation of Acid-Sensitive Heterocycles and Natural Products

Sulfur trioxide-trimethylamine in dimethylformamide serves as a mild sulfating agent for complex steroidal substrates, as demonstrated in the synthesis of disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate from cholesterol [4]. In this application, SO₃-trimethylamine enabled selective sulfation of the steroid diol without inducing acid-catalyzed rearrangements or dehydration side reactions commonly observed with stronger sulfating agents such as chlorosulfonic acid or free SO₃. The resulting sulfated steroid exhibited acetylcholinesterase inhibitory activity with an IC₅₀ of 14.59 μM, representing a significant activity enhancement over the non-sulfated diol (IC₅₀ >500 μM) [4]. This scenario applies to medicinal chemists synthesizing sulfated metabolites of natural products for structure-activity relationship studies.

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